molecular formula C15H12F2O B1327623 2'-Fluoro-3-(3-fluorophenyl)propiophenone CAS No. 898767-35-6

2'-Fluoro-3-(3-fluorophenyl)propiophenone

Cat. No. B1327623
M. Wt: 246.25 g/mol
InChI Key: LPXUJNNYNAITBS-UHFFFAOYSA-N
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Description

The compound "2'-Fluoro-3-(3-fluorophenyl)propiophenone" is a fluorinated organic molecule that is of interest due to its potential applications in the synthesis of various fluorine-containing fine organic chemical products. The presence of fluorine atoms in the molecular structure can significantly alter the physical and chemical properties of the compound, making it a valuable target for research in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. One such study describes the synthesis of various fluorine-bearing heterocyclic compounds using 2-fluoroacrylic building blocks, which demonstrates the versatility of fluorinated precursors in organic synthesis . Another study reports the synthesis of "2'-Fluoropripiophenone" with a high yield and purity, indicating the feasibility of synthesizing such compounds from precursors like o-tolidine . These studies highlight the potential methods that could be adapted for the synthesis of "2'-Fluoro-3-(3-fluorophenyl)propiophenone."

Molecular Structure Analysis

Crystallographic studies have been conducted on related fluorinated compounds, providing insights into the molecular structure and intermolecular interactions. For instance, a study on the crystal structure of a fluorinated alcohol reveals the importance of intermolecular hydrogen bonding in stabilizing the crystal lattice . Although not directly related to "2'-Fluoro-3-(3-fluorophenyl)propiophenone," these findings suggest that similar structural analyses could be applied to understand the molecular geometry and interactions of the compound .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is a subject of interest due to the unique properties imparted by the fluorine atoms. A study on the organotin esterification of a fluorinated propenoic acid derivative shows the synthesis and characterization of several organotin esters, which could provide a basis for understanding the reactivity of "2'-Fluoro-3-(3-fluorophenyl)propiophenone" in similar chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, the study on the crystal structure of a fluorinated alcohol discusses the formation of strong intermolecular hydrogen bonds and predicts applications in fluoro-containing materials . Similarly, the organotin esters of a fluorinated propenoic acid derivative were screened for bactericidal, fungicidal activities, and cytotoxicity, indicating the potential biological activities of fluorinated compounds . These studies provide a framework for analyzing the physical and chemical properties of "2'-Fluoro-3-(3-fluorophenyl)propiophenone," including its potential applications and biological activities.

Scientific Research Applications

  • Photoalignment of Nematic Liquid Crystals : A study by Hegde et al. (2013) reported the use of fluoro-substituted prop-2-enoates, which include compounds structurally similar to 2'-Fluoro-3-(3-fluorophenyl)propiophenone, in promoting excellent photoalignment of nematic liquid crystals. This research is significant for the development of liquid crystal displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).

  • Synthesis of Fluorinated Heterocyclic Compounds : Shi, Wang, and Schlosser (1996) utilized the ester of 2-fluoro-3-methoxyacrylic acid, which is structurally related to 2'-Fluoro-3-(3-fluorophenyl)propiophenone, for the efficient synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This process demonstrates the versatility of fluorinated compounds in synthetic chemistry (Shi, Wang, & Schlosser, 1996).

  • Development of Polymers : Hyun et al. (1988) investigated the oxidative polymerization of 2-fluoro-6-(3-methyl-2-butenyl)phenol, a compound related to 2'-Fluoro-3-(3-fluorophenyl)propiophenone, for the production of poly[oxy-2-fluoro-6-(3-methyl-2-butenyl)-1,4-phenylene]. This study contributes to the development of new polymer materials with potential applications in various industries (Hyun, Nishide, Tsuchida, & Yamada, 1988).

  • Application in High-Performance Polymers : Xiao et al. (2003) synthesized and characterized a fluorinated phthalazinone monomer derived from 3-fluorophenol, a compound similar to 2'-Fluoro-3-(3-fluorophenyl)propiophenone. This monomer and its polymers have potential applications as materials for optical waveguides due to their excellent thermal properties and good solubility (Xiao, Wang, Jin, Jian, & Peng, 2003).

  • Use in Medicinal Chemistry : Schroeder et al. (2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, structurally related to 2'-Fluoro-3-(3-fluorophenyl)propiophenone, were advanced into clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Safety And Hazards

Safety measures for handling “2’-Fluoro-3-(3-fluorophenyl)propiophenone” include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXUJNNYNAITBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644539
Record name 1-(2-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-35-6
Record name 1-Propanone, 1-(2-fluorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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